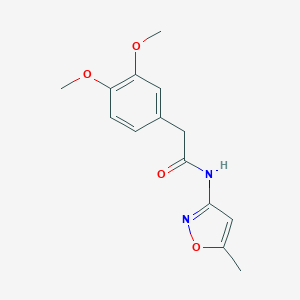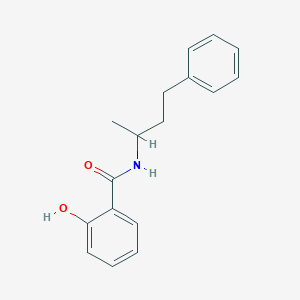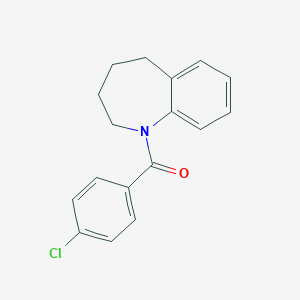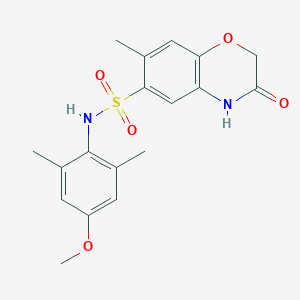
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as DOAM, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist for the δ-opioid receptor, which is involved in the regulation of pain, mood, and addiction. DOAM has shown promising results in preclinical studies for the treatment of chronic pain and drug addiction.
作用机制
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide acts as a selective agonist for the δ-opioid receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and second messenger systems in the cell. Activation of the δ-opioid receptor by 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesic and anti-addictive effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to produce dose-dependent analgesic effects in various animal models of pain. It has been shown to be more potent and longer-lasting than traditional opioid agonists such as morphine and fentanyl. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to produce anti-inflammatory effects and to reduce the development of tolerance to opioids.
In addition to its analgesic effects, 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has been shown to block the reinforcing effects of cocaine and heroin, without producing the adverse side effects associated with traditional opioid agonists such as respiratory depression and sedation.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages for use in laboratory experiments. It is a highly selective agonist for the δ-opioid receptor, which allows for the study of the specific effects of δ-opioid receptor activation. It has also been shown to be more potent and longer-lasting than traditional opioid agonists, which reduces the amount of compound needed for experiments.
However, there are also limitations to the use of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in laboratory experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicology. There is also a lack of standardized protocols for its use in animal models of pain and addiction.
未来方向
There are several future directions for 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide research. One area of interest is the development of more selective and potent δ-opioid receptor agonists. Another area of interest is the study of the pharmacokinetics and toxicology of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, which is necessary for the development of potential therapeutic applications.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also shown promise in the treatment of other conditions, such as depression and anxiety. Further research is needed to determine the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in these areas.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has shown promising results in preclinical studies for the treatment of chronic pain and drug addiction. It is a highly selective agonist for the δ-opioid receptor, which allows for the study of the specific effects of δ-opioid receptor activation. Further research is needed to determine the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in various conditions and to develop more selective and potent δ-opioid receptor agonists.
合成方法
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with 5-methyl-3-oxazolidinone. The final step involves the acetylation of the amine group with acetic anhydride. The purity and yield of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be improved by using chromatographic techniques such as column chromatography or HPLC.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied in preclinical models of pain and addiction. It has been shown to be a potent and selective agonist for the δ-opioid receptor, which is primarily expressed in the spinal cord and brain regions involved in pain processing. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to produce analgesic effects in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been studied for its potential use in the treatment of drug addiction. The δ-opioid receptor has been implicated in the regulation of reward and reinforcement pathways in the brain, which are involved in drug addiction. 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction, without producing the adverse side effects associated with traditional opioid agonists.
属性
产品名称 |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-9-6-13(16-20-9)15-14(17)8-10-4-5-11(18-2)12(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
InChI 键 |
WMBRNCPLZVFMRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)